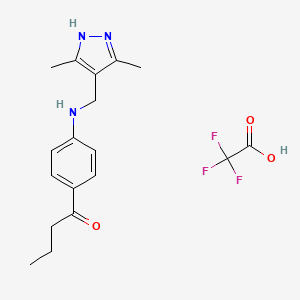
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated benzene compound.
Formation of the Butanone Moiety: The butanone moiety is attached through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H22F3N3O3 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H21N3O.C2HF3O2/c1-4-5-16(20)13-6-8-14(9-7-13)17-10-15-11(2)18-19-12(15)3;3-2(4,5)1(6)7/h6-9,17H,4-5,10H2,1-3H3,(H,18,19);(H,6,7) |
Clé InChI |
RXYHMQTVEUFBNA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(NN=C2C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


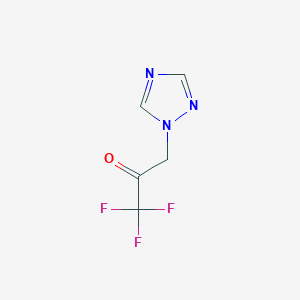
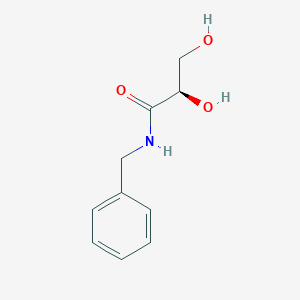
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
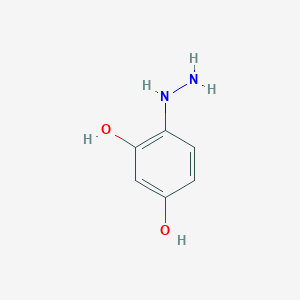


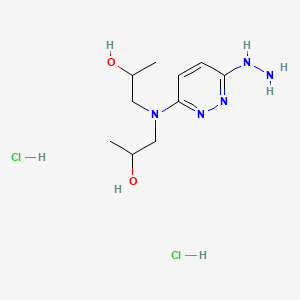
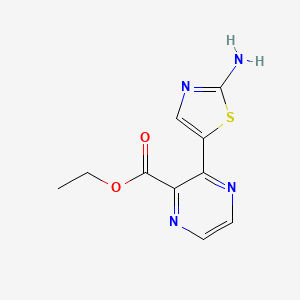
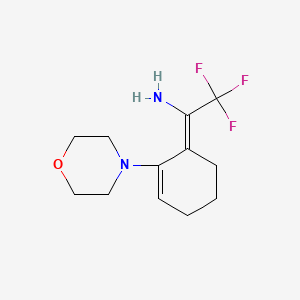
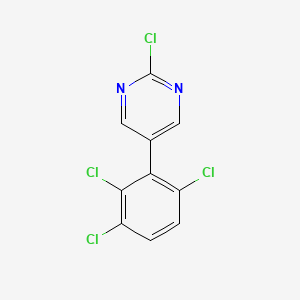
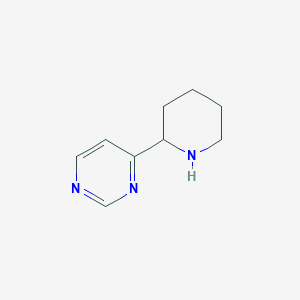
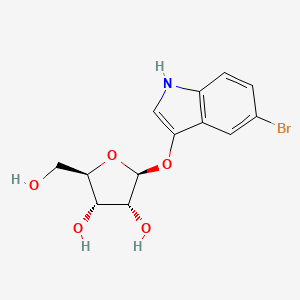
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
